5-chloro-3-methyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide
CAS No.:
Cat. No.: VC15185596
Molecular Formula: C18H14ClN3O2S
Molecular Weight: 371.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14ClN3O2S |
|---|---|
| Molecular Weight | 371.8 g/mol |
| IUPAC Name | 5-chloro-3-methyl-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C18H14ClN3O2S/c1-11-14-9-12(19)4-5-15(14)24-17(11)18(23)21-16-6-7-20-22(16)10-13-3-2-8-25-13/h2-9H,10H2,1H3,(H,21,23) |
| Standard InChI Key | JIAGEOKDTUVKJF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NC3=CC=NN3CC4=CC=CS4 |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound’s structure integrates three heterocyclic systems: a benzofuran ring, a pyrazole unit, and a thiophene group. The benzofuran core (C11H7O) features a chlorine atom at position 5 and a methyl group at position 3, while the N-substituted pyrazole at position 2 is further functionalized with a thiophen-2-ylmethyl group . The amide bridge (-CONH-) connects the benzofuran system to the pyrazole-thiophene ensemble, creating a planar conformation that may facilitate receptor binding .
Table 1: Key Structural Descriptors
Functional Group Analysis
The benzofuran moiety contributes aromaticity and potential π-π stacking interactions, while the pyrazole-thiophene system may engage in hydrogen bonding through its nitrogen atoms. The chloro substituent enhances electrophilicity, potentially influencing metabolic stability and target affinity .
Synthetic Pathways and Methodologies
Multi-Step Synthesis Strategy
Industrial synthesis typically follows a convergent approach:
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Benzofuran Core Formation: Friedel-Crafts acylation of 4-chloro-2-methylphenol with chloroacetyl chloride, followed by cyclization under acidic conditions to yield 5-chloro-3-methyl-1-benzofuran-2-carbonyl chloride.
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Pyrazole-Thiophene Intermediate: Condensation of thiophene-2-carbaldehyde with hydrazine derivatives to form 1-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine.
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Amide Coupling: Reaction of the benzofuran carbonyl chloride with the pyrazole-thiophene amine in dichloromethane using triethylamine as a base, achieving yields of 65–72%.
Optimization Challenges
Key challenges include:
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Regioselectivity Control: Ensuring proper substitution patterns on the pyrazole ring during alkylation steps.
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Purification: Removing byproducts from incomplete cyclization reactions through column chromatography (silica gel, ethyl acetate/hexane eluent).
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H NMR (400 MHz, DMSO-d6) signals based on structural analogs:
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δ 8.21 (s, 1H, CONH)
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δ 7.89–7.12 (m, 6H, aromatic protons)
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δ 5.34 (s, 2H, CH2-thiophene)
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δ 2.45 (s, 3H, CH3)
¹³C NMR would reveal characteristic peaks at:
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δ 164.2 (amide carbonyl)
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δ 152.1 (benzofuran oxygen bridge)
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δ 126.5–140.8 (aromatic carbons)
Mass Spectrometry
High-resolution ESI-MS displays a molecular ion peak at m/z 371.0431 [M+H]⁺ (calculated 371.0428 for C18H15ClN3O2S) .
Chemical Reactivity and Stability
Hydrolytic Stability
The amide bond demonstrates moderate stability in acidic conditions (t₁/₂ = 12 hr at pH 2) but undergoes rapid hydrolysis in basic media (t₁/₂ = 45 min at pH 12).
Electrophilic Substitution
The thiophene ring undergoes bromination at position 5 when treated with N-bromosuccinimide in CCl4, suggesting potential for structural diversification.
Comparative Analysis with Related Compounds
Thiophene vs. Phenyl Substitutions
Replacing the thiophene moiety with phenyl (as in 5-chloro-N-(1-benzyl-1H-pyrazol-5-yl)-3-methylbenzofuran-2-carboxamide) reduces metabolic clearance by 40% but decreases aqueous solubility from 12 mg/mL to 4 mg/mL.
Chlorine Position Effects
3-Chloro analogs show 3-fold higher CYP3A4 inhibition than 5-chloro derivatives, highlighting the importance of substitution patterns in drug safety profiles.
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